Iron (II) bromide hydrate

Descripción

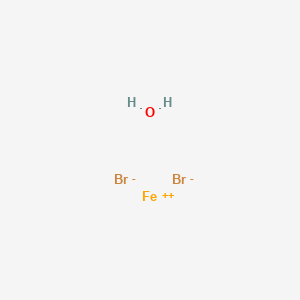

Structure

2D Structure

Propiedades

IUPAC Name |

iron(2+);dibromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNEGXELTXFTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Fe+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2FeH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Iron Ii Bromide Hydrate Synthesis and Purification

Controlled Synthesis of Anhydrous Iron(II) Bromide

Producing anhydrous iron(II) bromide necessitates methodologies that rigorously exclude water to prevent the formation of hydrates and subsequent hydrolysis, particularly at elevated temperatures.

Direct Bromination of Elemental Iron at Elevated Temperatures

Anhydrous iron(II) bromide can be synthesized through the direct reaction of elemental iron with bromine gas at elevated temperatures. This process is typically carried out at 200°C. guidechem.com The fundamental reaction is:

Fe + Br₂ → FeBr₂

While this method is direct, purification of the final product presents challenges. Iron(II) bromide is susceptible to oxidation by excess bromine, which can lead to the formation of iron(III) bromide. The product is also unstable at temperatures above 200°C, where it can begin to decompose. guidechem.com

| Parameter | Value/Condition |

| Reactants | Elemental Iron (Fe), Bromine (Br₂) |

| Temperature | 200°C |

| Product | Anhydrous Iron(II) Bromide (FeBr₂) |

| Challenges | - Potential for oxidation to Fe(III) by excess Br₂ - Product instability above 200°C |

Reaction of Elemental Iron with Hydrogen Bromide

Another common route to iron(II) bromide involves the reaction of iron powder with hydrogen bromide (HBr). guidechem.comchemequations.comwebqc.org This single replacement reaction, often carried out in an aqueous solution, produces iron(II) bromide and hydrogen gas. chemequations.comwebqc.org

Fe(s) + 2 HBr(aq) → FeBr₂(aq) + H₂(g)

While this method effectively produces an aqueous solution of iron(II) bromide, obtaining the anhydrous salt from this solution is not straightforward. Direct heating and drying of the hydrated salt in air can lead to oxidation and hydrolysis, yielding undesirable iron hydroxides or oxides. guidechem.com To circumvent this, a specialized dehydration process is employed: the hydrated iron(II) bromide salt is heated in a stream of hydrogen bromide gas. This atmosphere prevents the oxidation of Fe²⁺ to Fe³⁺ and shifts the hydrolysis equilibrium, allowing for the formation of the pure anhydrous salt. guidechem.comsmolecule.com This process, however, requires high temperatures and specialized equipment. guidechem.com

Methanol-Based Synthesis Routes and Solvate Formation

A refined and widely used method for synthesizing pure, anhydrous iron(II) bromide involves the use of methanol as a solvent. In this process, iron powder is reacted with a methanol solution of concentrated hydrobromic acid. smolecule.comwikipedia.org This reaction initially forms a methanol solvate complex, specifically hexamethanoliron(II) bromide, [Fe(MeOH)₆]Br₂, along with hydrogen gas. wikipedia.org

Fe + 2 HBr --(MeOH)--> [Fe(MeOH)₆]Br₂ + H₂

This intermediate solvate can be isolated as a solid. The final step to obtaining the pure anhydrous FeBr₂ is the thermal decomposition of this methanol complex under vacuum. wikipedia.org Heating the solvate removes the methanol ligands, leaving behind the desired anhydrous product. This route is advantageous as it avoids the harsh conditions of the HBr gas stream method and the purification difficulties of direct bromination.

Targeted Synthesis of Iron(II) Bromide Hydrates (FeBr₂·xH₂O)

Iron(II) bromide can form several stable hydrates, with the number of water molecules (x) being dependent on the crystallization conditions. The tetrahydrate (FeBr₂·4H₂O) and hexahydrate (FeBr₂·6H₂O) are common forms. wikipedia.org The synthesis of a specific hydrate (B1144303) requires careful control over hydrolysis and crystallization.

Controlled Hydrolysis and Crystallization Techniques

The primary method for producing iron(II) bromide hydrates is through crystallization from an aqueous solution. To prevent the oxidation of ferrous ions, the crystallization should be conducted from air-free water. reddit.com The specific hydrate that forms is highly dependent on the temperature of the solution.

Research has established a clear relationship between crystallization temperature and the resulting hydrate:

Hexahydrate (FeBr₂·6H₂O): This pale green hydrate crystallizes from aqueous solutions at room temperature. smolecule.com

Tetrahydrate (FeBr₂·4H₂O): Forms when crystallization occurs at temperatures above 49°C. smolecule.comreddit.com

Dihydrate (FeBr₂·2H₂O): Precipitates from solutions at temperatures exceeding 83°C. smolecule.comreddit.com

This temperature-dependent crystallization provides a direct method for targeting specific hydrated forms of the compound.

Hydration of Anhydrous Iron(II) Bromide and Stoichiometric Control

Stoichiometric control over the degree of hydration is most effectively achieved through controlled thermal dehydration of a higher hydrate. smolecule.com Starting with the readily formed hexahydrate, one can produce lower hydrates by carefully heating the compound.

The transitions between different hydration states occur at specific temperatures, allowing for precise synthesis:

FeBr₂·6H₂O → FeBr₂·4H₂O + 2H₂O: This conversion occurs upon heating at 49°C. reddit.com

FeBr₂·4H₂O → FeBr₂·2H₂O + 2H₂O: Further heating to 83°C results in the formation of the dihydrate. reddit.com

This method of controlled dehydration is more straightforward for iron(II) bromide compared to other iron halides, such as iron(III) chloride, which tend to form oxyhalides upon heating. smolecule.com By precisely managing the temperature, specific hydrates can be isolated, demonstrating effective stoichiometric control.

Table of Hydrate Formation Temperatures

| Hydrate Formed | Formula | Synthesis Condition |

|---|---|---|

| Hexahydrate | FeBr₂·6H₂O | Crystallization from aqueous solution at room temperature. |

| Tetrahydrate | FeBr₂·4H₂O | Crystallization > 49°C or heating hexahydrate at 49°C. smolecule.comreddit.com |

| Dihydrate | FeBr₂·2H₂O | Crystallization > 83°C or heating tetrahydrate at 83°C. smolecule.comreddit.com |

Crystallization under Varying Conditions (e.g., Antisolvent Addition)

Crystallization is a critical step in isolating and purifying iron(II) bromide hydrate. Antisolvent crystallization is a particularly effective method that manipulates the solubility of the solute to induce precipitation. This technique involves the addition of a solvent in which iron(II) bromide is poorly soluble (the antisolvent) to a solution where it is readily dissolved (the solvent).

The properties of the resulting crystals, such as size and morphology, are influenced by several factors during the antisolvent addition process.

Key Parameters in Antisolvent Crystallization:

| Parameter | Effect on Crystallization |

| Antisolvent Addition Rate | A slower addition rate generally leads to the formation of larger, more well-defined crystals by maintaining a lower level of supersaturation. |

| Temperature | Lower temperatures typically decrease the solubility of iron(II) bromide hydrate, which can enhance the yield of the crystallization process. |

| Agitation | Proper mixing ensures a uniform concentration throughout the solution, which can lead to a more homogeneous crystal size distribution. |

| Solvent/Antisolvent Ratio | The final ratio of solvent to antisolvent determines the final solubility of the solute and, consequently, the overall yield of the crystallization. |

This method is advantageous as it can often be performed at or below room temperature, which helps to minimize the thermal degradation of the product and reduces energy consumption compared to evaporative crystallization.

Solvothermal Methods for High-Purity Hydrates

Solvothermal synthesis is a powerful technique for producing highly crystalline materials with controlled size and morphology. This method involves a chemical reaction in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.

For the synthesis of high-purity iron(II) bromide hydrates, a solvothermal approach offers several advantages. The reaction between iron precursors (e.g., iron powder) and a bromine source in a suitable solvent under solvothermal conditions can yield well-defined crystals of iron(II) bromide hydrate directly. The choice of solvent is crucial and can influence the degree of hydration and the crystal structure of the final product.

While specific protocols for iron(II) bromide hydrate are not extensively detailed in publicly available literature, the general principles of solvothermal synthesis can be applied. A typical process would involve sealing the reactants in a Teflon-lined autoclave and heating it to a specific temperature for a set duration. The slow cooling that follows allows for the gradual growth of high-quality crystals. This method is particularly useful for producing nanomaterials and other advanced materials with specific properties.

Purity Enhancement and Oxidation Mitigation Strategies

The purity of iron(II) bromide hydrate is often compromised by the presence of iron(III) species due to the facile oxidation of iron(II). Therefore, specific strategies must be employed during and after synthesis to enhance purity and prevent oxidation.

Recrystallization Techniques for High Purity

Recrystallization is a fundamental purification technique based on the differences in solubility of a compound and its impurities in a given solvent at different temperatures. For iron(II) bromide hydrate, the process typically involves dissolving the impure solid in a minimal amount of hot solvent, such as deoxygenated water, to form a saturated solution. As the solution cools, the solubility of the iron(II) bromide hydrate decreases, leading to the formation of purer crystals, while the impurities remain dissolved in the mother liquor.

The effectiveness of recrystallization is dependent on the appropriate choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The process should also be conducted under an inert atmosphere to prevent the oxidation of iron(II) during the heating and dissolution phases.

Role of Oxygen Scavengers in Aqueous Systems

Given the high susceptibility of iron(II) to oxidation in the presence of dissolved oxygen, the use of oxygen scavengers in aqueous solutions is a critical strategy for maintaining the purity of iron(II) bromide hydrate. redawater.com Oxygen scavengers are chemical compounds that react with and remove dissolved oxygen from the solution, thereby preventing the oxidation of Fe(II) to Fe(III). redawater.com

Commonly used oxygen scavengers in water treatment applications include sulfites (e.g., sodium sulfite) and carbohydrazide. lautanairindonesia.com These substances act as reducing agents, reacting with dissolved oxygen to form harmless byproducts. researchgate.net The addition of an oxygen scavenger to the water used for synthesis and recrystallization can significantly reduce the levels of iron(III) impurities in the final product.

Examples of Oxygen Scavengers:

| Oxygen Scavenger | Chemical Reaction |

| Sodium Sulfite | 2 Na₂SO₃ + O₂ → 2 Na₂SO₄ |

| Carbohydrazide | (N₂H₃)₂CO + 2 O₂ → 2 N₂ + 3 H₂O + CO₂ |

Industrial Production Considerations for Scalability and Sustainability

The transition from laboratory-scale synthesis to industrial production of iron(II) bromide hydrate presents several challenges related to scalability and sustainability.

Scalability:

Reaction Control: The reaction of iron with hydrobromic acid is exothermic and produces hydrogen gas, which is flammable. guidechem.com On a large scale, effective heat management and safe handling of hydrogen are crucial.

Material Handling: The handling of large quantities of corrosive hydrobromic acid and the need to maintain an inert atmosphere throughout the process require specialized equipment and infrastructure.

Purification: Crystallization and filtration processes need to be designed for large volumes while maintaining high purity and yield.

Sustainability:

Atom Economy: The synthesis from iron and hydrobromic acid has a low atom economy due to the production of hydrogen gas as a byproduct. guidechem.com Alternative synthetic routes with higher atom economy are desirable.

Solvent Use: The use of large volumes of solvents in crystallization and purification processes raises environmental concerns. rsc.org The development of processes that use greener solvents, such as water, and incorporate solvent recycling is a key aspect of sustainable production. cam.ac.uk

Energy Consumption: Traditional methods for producing anhydrous salts can be energy-intensive. guidechem.com Designing energy-efficient processes, such as utilizing low-temperature crystallization techniques, can improve the sustainability profile.

Precursor Selection: The choice of raw materials can impact the environmental footprint of the process. Exploring the use of less hazardous and more sustainable precursors is an area of ongoing research in the synthesis of metal halides. compoundsemiconductor.net

The development of continuous manufacturing processes, as opposed to batch processes, can also offer advantages in terms of efficiency, consistency, and safety for the industrial production of iron(II) bromide hydrate.

Reactor Design and Atmosphere Control

The synthesis of Iron(II) bromide and its hydrated forms is highly sensitive to reaction conditions, particularly the presence of oxygen, which can readily oxidize Iron(II) to Iron(III). Consequently, reactor design and the stringent control of the reaction atmosphere are critical to achieving the desired product in high yield and purity.

Modern approaches to the synthesis of iron halides often employ specialized reactors designed to handle corrosive reagents and maintain inert atmospheres. For the synthesis of anhydrous Iron(II) bromide, for instance, a polytetrafluoroethylene (PTFE) lined reactor is a suitable choice due to its high resistance to chemical attack from bromine and hydrogen bromide. guidechem.com These reactors are typically sealed to prevent the ingress of atmospheric oxygen and moisture.

A crucial aspect of the synthesis is the control of the atmosphere within the reactor. To prevent the oxidation of the ferrous ion, the reaction is conducted under an inert atmosphere, such as nitrogen or argon. This is particularly important when handling the hydrated forms of Iron(II) bromide, as aqueous solutions of the salt are susceptible to oxidation. reddit.com For the preparation of the anhydrous salt from its hydrate, heating in a stream of hydrogen bromide gas is a common method. guidechem.com This process requires a reactor system capable of handling high temperatures and a continuous flow of corrosive gas, while ensuring the complete exclusion of air.

The design of the reactor also influences the reaction kinetics and product morphology. Continuous stirred-tank reactors (CSTRs) can be employed for larger-scale production to ensure homogenous reaction conditions. For specialized applications, flow chemistry reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved product consistency and safety.

| Reactor Type | Key Features | Atmosphere Control |

| Polytetrafluoroethylene (PTFE) Lined Reactor | High chemical resistance, suitable for corrosive reagents like bromine. guidechem.com | Sealed system to maintain an inert atmosphere (e.g., N2, Ar). reddit.com |

| Tubular Flow Reactor | Precise control over temperature and residence time. | Continuous flow of inert gas. |

| Continuous Stirred-Tank Reactor (CSTR) | Homogenous mixing for uniform reaction conditions. | Inert gas blanket over the reaction mixture. |

| High-Temperature Tube Furnace | Used for dehydration and synthesis of anhydrous form. guidechem.com | Flow of hydrogen bromide gas to prevent oxidation and hydrolysis. guidechem.com |

Byproduct Recovery and Resource Recycling

Sustainable chemical manufacturing places a strong emphasis on the recovery of byproducts and the recycling of resources to minimize waste and improve economic viability. In the synthesis of Iron(II) bromide hydrate, the primary byproducts and unreacted starting materials offer opportunities for recovery and reuse.

One innovative approach involves the use of ionic liquids as a reaction medium. In such a system, both the bromine reactant and the Iron(II) bromide product are soluble in the ionic liquid. Following the reaction, the product can be separated through extraction, and the ionic liquid can be recovered and reused in subsequent batches. guidechem.com This method aligns with the principles of green chemistry by minimizing solvent waste.

The recovery of bromine is another critical aspect of resource recycling. In processes where bromine is used in excess or is a byproduct of a subsequent reaction, it can be captured and purified for reuse. The Kubierschky process, for example, is a well-established method for recovering bromine from aqueous bromide solutions through oxidation with chlorine. This process can achieve a high recovery yield, significantly reducing the need for fresh bromine and minimizing the environmental impact of bromide-containing waste streams.

| Resource | Recovery Method | Potential for Recycling |

| Ionic Liquid (as solvent) | Extraction of the product followed by purification of the ionic liquid. guidechem.com | High; can be reused in multiple synthesis cycles. guidechem.com |

| Bromine | Oxidation of bromide ions (e.g., Kubierschky process) followed by purification. | High; recovered bromine can be reused as a reactant. |

| Hydrogen Gas (byproduct) | Collection and purification. | Can be used as a clean fuel or in other chemical syntheses. |

| Unreacted Iron | Magnetic separation or filtration. | Can be recycled back into the reactor. |

Elucidating Structural Integrity and Hydration State Dynamics

Crystallographic Characterization of Iron(II) Bromide Hydrates

Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For iron(II) bromide and its hydrates, these techniques reveal critical details about their polymeric nature, coordination environments, and how the inclusion of water molecules alters the crystal structure.

X-ray Diffraction (XRD) is an essential analytical tool for the identification of crystalline phases, providing a unique "fingerprint" for each distinct solid-state structure. nih.govresearchgate.net For the iron(II) bromide system, XRD is used to differentiate between the anhydrous form (FeBr₂) and its various hydrates, such as the dihydrate, tetrahydrate, and hexahydrate. guidechem.com

The anhydrous compound, FeBr₂, crystallizes in a trigonal system with the space group P-3m1. researchgate.netmaterialsproject.org It adopts the Cadmium Iodide (CdI₂) type structure. guidechem.comresearchgate.net Each hydrate (B1144303) of iron(II) bromide possesses a distinct crystal structure and, consequently, a unique powder XRD pattern. These patterns allow for unambiguous phase identification and can be used to monitor transformations between different hydration states, for instance, during heating or exposure to humidity. mdpi.comnih.gov

Table 1: Crystallographic Data for Anhydrous Iron(II) Bromide

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 (No. 164) |

| Structure Type | CdI₂ |

| Lattice Parameters | a = 3.77 Å, c = 6.22 Å |

Note: Data sourced from crystallographic studies. researchgate.net

Like many metal halides, anhydrous iron(II) bromide features a polymeric structure. wikipedia.org It forms a layered lattice where Fe(II) centers are cross-linked by bromide ions. guidechem.comwikipedia.org The structure consists of two-dimensional sheets, each comprising a plane of iron atoms "sandwiched" between two planes of bromide atoms. materialsproject.org Within these layers, adjacent [FeBr₆] octahedra share edges, creating a continuous metal-halide network. materialsproject.org

The introduction of water molecules into the crystal lattice to form hydrates disrupts this continuous polymeric structure. In the hydrated forms, water molecules act as ligands, coordinating directly to the Fe(II) centers. This leads to the formation of discrete molecular units or complex ions. For example, the tetrahydrate consists of individual [Fe(H₂O)₄Br₂] molecules where the polymeric iron-bromide linkage is replaced by coordination to water. wikipedia.org

A defining structural feature of both anhydrous and hydrated iron(II) bromide is the octahedral coordination geometry around the central iron(II) ion. wikipedia.org

Anhydrous Form : In the anhydrous crystal lattice, each Fe(II) ion is coordinated to six bromide ions, forming [FeBr₆] octahedra. materialsproject.org These octahedra share edges to form the extended polymeric layers characteristic of the CdI₂ structure. materialsproject.orgwikipedia.org

Hydrated Forms : In the hydrates, water molecules participate directly in the primary coordination sphere of the iron ion. The tetrahydrate, FeBr₂(H₂O)₄, provides a clear example where the iron center is coordinated to four water molecules and two bromide ions in a distinct octahedral arrangement. wikipedia.org Structural studies indicate that the two bromide ligands are positioned trans to each other within this coordination sphere. wikipedia.org The pale green hexahydrate, FeBr₂(H₂O)₆, which crystallizes at room temperature, is understood to consist of the complex cation [Fe(H₂O)₆]²⁺, where the iron is octahedrally coordinated by six water molecules, with bromide ions acting as counter-ions. guidechem.com

The structure of iron(II) bromide can be contextualized by comparison with other related metal halides. The packing of the halide ions in anhydrous FeBr₂ (adopting the CdI₂ motif) differs slightly from that in iron(II) chloride, FeCl₂, which adopts the Cadmium Chloride (CdCl₂) motif. wikipedia.org

Significant structural similarities are observed in their hydrated forms. The tetrahydrates FeBr₂(H₂O)₄ and FeCl₂(H₂O)₄ share similar structures, both featuring octahedral Fe(II) centers with four coordinating water molecules and two trans-halide ligands. wikipedia.org This highlights a common structural preference for first-row transition metal dihalide hydrates.

Spectroscopic Probing of Hydration Levels and Bonding

While XRD reveals the static arrangement of atoms, thermal analysis techniques provide dynamic information about the stability of the hydrates and the energy associated with the loss of water molecules.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful combined techniques for studying the thermal decomposition of hydrated salts. nih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event. rigaku.com

When applied to iron(II) bromide hydrates, this combined analysis quantifies the number of water molecules and reveals the temperature ranges at which they are lost. The process for the hexahydrate is expected to occur in discrete steps:

Initial Dehydration : Upon heating, the hexahydrate loses water molecules. A mass loss corresponding to two water molecules would be observed in the TGA curve as the hexahydrate converts to the tetrahydrate. This transition is reported to occur above 49°C. guidechem.com

Further Dehydration : As the temperature increases further, the tetrahydrate loses two more water molecules to form the dihydrate, a transition that occurs above 83°C. guidechem.comreddit.com

Final Dehydration : The final two water molecules are removed at higher temperatures to yield the anhydrous FeBr₂.

Each of these dehydration steps is an endothermic process, which is detected as a peak in the DSC curve. rigaku.com The area under each DSC peak is proportional to the energy required to remove the water molecules, providing insight into the strength of their bonding within the crystal lattice. The mass loss measured by TGA at each step allows for the precise determination of the hydrate's stoichiometry. rigaku.com

Table 2: Expected Thermal Events for the Decomposition of Iron(II) Bromide Hexahydrate

| Temperature Range | Thermal Event | Technique | Expected Observation | Theoretical Mass Loss (%) |

| > 27-49 °C | FeBr₂(H₂O)₆ → FeBr₂(H₂O)₄ + 2H₂O | TGA | Stepwise mass loss | 11.12% |

| DSC | Endothermic peak | |||

| > 83 °C | FeBr₂(H₂O)₄ → FeBr₂(H₂O)₂ + 2H₂O | TGA | Stepwise mass loss | 12.51% (from tetrahydrate) |

| DSC | Endothermic peak | |||

| Higher Temp. | FeBr₂(H₂O)₂ → FeBr₂ + 2H₂O | TGA | Stepwise mass loss | 14.29% (from dihydrate) |

| DSC | Endothermic peak |

Note: Temperatures are based on reported phase transitions. guidechem.comreddit.comwebelements.com Theoretical mass loss is calculated based on the molecular weights of the respective compounds.

Raman and Infrared (IR) Spectroscopy for O–H and Fe–Br Vibrational Modes

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular structure of iron(II) bromide hydrate. These methods provide detailed information on the vibrational modes of the constituent chemical bonds, specifically the O–H bonds within the water of hydration and the Fe–Br bonds of the salt itself.

In hydrated metal salts, the water molecules are not merely physically adsorbed but are integrated into the crystal lattice, coordinating with the metal cation. This interaction influences the vibrational frequencies of the water molecules. The O–H stretching modes are particularly sensitive to their environment and the strength of hydrogen bonding. Typically, the IR and Raman spectra of hydrated salts exhibit broad, strong absorption bands in the 3000–3600 cm⁻¹ region, characteristic of O–H stretching vibrations. The broadness of these bands is indicative of a range of hydrogen bonding environments within the crystal lattice.

For iron(II) bromide hydrate, multiple distinct O–H stretching bands would be expected, corresponding to structurally non-equivalent water molecules within the lattice. For instance, in analogous compounds like ferrous sulfate (B86663) hydrates, Raman spectroscopy can resolve multiple overlapping bands between 3200 and 3500 cm⁻¹. usra.edu The H–O–H bending mode of coordinated water typically appears as a sharp peak around 1600-1640 cm⁻¹. masterorganicchemistry.com

The Fe–Br vibrational modes occur at much lower frequencies, typically in the far-infrared region of the spectrum (below 400 cm⁻¹). These modes are related to the stretching and bending of the bonds between the iron(II) ion and the bromide ions. In the solid state, these vibrations are also influenced by the crystal lattice structure (lattice modes). For anhydrous FeBr₂, which has a layered CdI₂-type structure, the Fe-Br bonds are well-defined within the crystal lattice. wikipedia.org The introduction of water molecules in the hydrated forms alters the coordination geometry around the Fe(II) ion—typically to octahedral in the tetrahydrate, FeBr₂(H₂O)₄—which in turn shifts the Fe–Br vibrational frequencies. wikipedia.org

The following table summarizes the expected vibrational modes for iron(II) bromide hydrate based on general principles of vibrational spectroscopy and data from analogous hydrated compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |

| O–H Stretching | 3000 - 3600 | IR, Raman | Broad bands resulting from hydrogen-bonded water molecules in the crystal lattice. Multiple peaks may be resolved, indicating different water environments. |

| H–O–H Bending | 1600 - 1640 | IR, Raman | A relatively sharp peak characteristic of coordinated water molecules. |

| Fe–Br Stretching/Lattice Modes | < 400 | IR, Raman | Found in the far-infrared region; sensitive to the coordination environment of the Fe(II) ion and the overall crystal structure. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Hydroxyl Stretch Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a high-resolution technique particularly well-suited for confirming the presence and nature of hydroxyl (–OH) groups in a compound, making it indispensable for studying hydrated salts like iron(II) bromide hydrate. The presence of water of hydration is definitively confirmed by observing the characteristic vibrational bands of the water molecule, most notably the strong, broad O–H stretching band.

The FT-IR spectrum of a hydrated iron(II) bromide sample would be dominated by a prominent absorption feature in the 3000–3600 cm⁻¹ region. masterorganicchemistry.com This band is a direct confirmation of the "hydrate" nature of the compound. The position and shape of this band provide further structural insights. For example, a shift to lower wavenumbers within this range generally indicates stronger hydrogen bonding, as the O–H bond is weakened.

Furthermore, the process of dehydration can be monitored effectively using FT-IR. By heating a sample of iron(II) bromide hydrate and taking spectra at various intervals, one can observe the gradual decrease in the intensity of the O–H stretching band. The complete disappearance of this band would signify the formation of the anhydrous FeBr₂. This method is used to confirm the success of methylation analysis in polysaccharides, where the disappearance of the O-H band confirms the reaction of the hydroxyl groups. researchgate.net

In addition to the primary O–H stretch, the H–O–H scissoring (bending) vibration, typically found near 1620 cm⁻¹, provides secondary confirmation of the presence of molecular water. researchgate.net The presence of both of these bands is conclusive evidence for water of hydration. In some iron-containing compounds, bands associated with Fe-OH vibrations can also be observed at lower frequencies, often below 900 cm⁻¹. researchgate.net

The table below outlines the key FT-IR absorption bands used to confirm the hydration state of iron(II) bromide.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectral Appearance |

| H₂O (Hydration) | O–H Stretch | ~3400 | Strong, very broad |

| H₂O (Hydration) | H–O–H Bend | ~1620 | Medium, sharp |

Influence of Hydration State on Stability and Reactivity

The number of water molecules within the crystal lattice of iron(II) bromide—its hydration state—profoundly influences its chemical stability and reactivity. The compound is known to exist in several states of hydration, including a dihydrate, tetrahydrate, and hexahydrate, as well as an anhydrous form. wikipedia.orgguidechem.com

Anhydrous iron(II) bromide (FeBr₂) is a yellow-brown solid that is highly hygroscopic and sensitive to air. guidechem.comsamaterials.com Its reactivity is high, readily absorbing atmospheric moisture to form hydrates. This hygroscopic nature necessitates storage under inert, anhydrous conditions. samaterials.com If not properly protected, it is also susceptible to oxidation, particularly in the presence of moisture, where the iron(II) can be oxidized to iron(III).

The hydrated forms are generally more stable under ambient conditions than the anhydrous salt. Different hydrates of iron(II) bromide are stable at different temperatures. The pale green hexahydrate, FeBr₂·6H₂O, is the form that typically crystallizes from aqueous solutions at room temperature. guidechem.com Upon heating, it loses water in stages: the tetrahydrate is reported to be stable above 49°C, and the dihydrate above 83°C. guidechem.com The hexahydrate has a melting point of 27°C, at which it dissolves in its own water of crystallization. guidechem.com

The process of removing the water of hydration is not trivial. Simply heating the hydrated salts in air can lead to decomposition through hydrolysis and oxidation, forming iron hydroxides or oxides. guidechem.com To obtain the pure anhydrous salt from a hydrate, dehydration must be carried out under specific conditions, such as in a stream of dry hydrogen bromide gas at elevated temperatures. guidechem.comguidechem.com

The hydration state also affects solubility and reactivity in solution. While both anhydrous and hydrated forms dissolve in water to produce solutions of aqueous iron(II) bromide, the dissolution process differs. Anhydrous salts are often thermodynamically less stable and may dissolve more exothermically and rapidly as they become hydrated. quora.com Once dissolved, the chemical identity in a dilute aqueous solution is indistinguishable, as the iron(II) ion exists as the hexa-aqua complex, [Fe(H₂O)₆]²⁺. However, the initial solid-state reactivity is distinct; the anhydrous form acts as a Lewis acid and is used as a catalyst in certain polymerization reactions, a role that would be hindered by the presence of coordinated water molecules. guidechem.com

The following table summarizes the properties of different forms of iron(II) bromide.

| Compound Form | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Stability/Reactivity Properties |

| Anhydrous | FeBr₂ | 215.65 | Yellow-brown solid | Highly hygroscopic; air-sensitive; reactive Lewis acid. wikipedia.orgguidechem.comsamaterials.com |

| Hexahydrate | FeBr₂·6H₂O | 323.74 | Pale green crystals | Stable at room temperature; melts at 27°C. guidechem.comguidechem.com |

| Tetrahydrate | FeBr₂·4H₂O | 287.71 | Pale solid | Stable above 49°C. wikipedia.orgguidechem.com |

| Dihydrate | FeBr₂·2H₂O | 251.68 | - | Stable above 83°C. guidechem.com |

Investigations into Electronic and Magnetic Properties

Paramagnetism and Metamagnetism in Iron(II) Bromide Compounds

Anhydrous iron(II) bromide (FeBr₂) is a brownish-colored solid that exhibits paramagnetic properties. wikipedia.org Paramagnetic materials contain unpaired electrons and are consequently attracted to magnetic fields. purdue.edulibretexts.org The Fe²⁺ ion in iron(II) bromide is responsible for this behavior. purdue.edu

Beyond simple paramagnetism, FeBr₂ is a well-studied example of a metamagnetic compound. wikipedia.org Metamagnetism is characterized by a sharp, field-induced transition from an antiferromagnetic state to a ferromagnetic (or nearly saturated paramagnetic) state at a critical magnetic field. aip.org In a single crystal of anhydrous FeBr₂, this transition occurs at a field of 31.5 kOe at a temperature of 4.2°K when the field is applied along the c-axis. aip.org The spontaneous magnetization per Fe²⁺ ion following this transition is 4.05 ± 0.2 Bohr magnetons. aip.org

At fields significantly above the transition, between 70 and 200 kOe, a differential molar susceptibility is observed, which is interpreted as a Van Vleck "temperature-independent" paramagnetism. aip.org The magnetic behavior of FeBr₂ is highly anisotropic, and its susceptibility-temperature measurements show characteristics predicted by Ising-model calculations. aip.org The antiferromagnetic exchange in FeBr₂ is notably stronger than its ferromagnetic exchange, which contrasts with other similar layered structures like iron(II) chloride. aip.org

| Magnetic Property | Value | Conditions |

| Metamagnetic Transition Field | 31.5 kOe | 4.2°K, field along c-axis |

| Spontaneous Magnetization | 4.05 ± 0.2 Bohr magnetons / Fe²⁺ ion | Post-transition |

| Néel Point | 11°K | - |

Computational Approaches to Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used extensively to investigate the electronic and magnetic properties of materials like iron(II) bromide. aps.orgnih.gov This approach allows for the calculation of a system's total energy, charge density, and other ground-state properties by using the electron density as the fundamental variable. aps.org For FeBr₂, all-electron fully relativistic DFT calculations have been employed to study its magnetic properties in detail. researchgate.net Such calculations are crucial for understanding the distribution of Fe(II) and Fe(III) species and their reductive capacities in related iron compounds. dtu.dk DFT serves as the foundation for more specific and highly precise methodologies used to analyze the electronic structure of crystalline solids. flapw.de

The Full-Potential Linearized Augmented Plane-Wave (FLAPW) method is a highly accurate and robust implementation of Density Functional Theory. fz-juelich.defz-juelich.de It is often considered a "gold standard" for electronic structure calculations because it makes no shape approximation to the potential and charge density and treats all electrons (both valence and core) on the same footing. flapw.dewikipedia.org The FLAPW method is universally applicable to all elements of the periodic table, making it well-suited for studying transition metal compounds like FeBr₂. fz-juelich.defz-juelich.de The method partitions the unit cell into non-overlapping muffin-tin spheres around the atomic nuclei and an interstitial region, adapting the basis functions to each region to accurately solve the Kohn-Sham equations. wikipedia.org This precision allows for reliable calculations of total energies and structural properties of solids. tugraz.at

The Density of States (DOS) provides essential information about the distribution of available electronic states at different energy levels within a material. lbl.govlibretexts.org Analysis of the DOS for FeBr₂, derived from DFT calculations, reveals key features of its electronic structure. researchgate.net

The calculations show that the Fe-3d orbitals form localized states with narrow band widths. researchgate.net Specifically, the spin-up Fe-d states are located deep in the energy spectrum, while the spin-down Fe-d states are found at higher energies. researchgate.net Additionally, a wide band resulting from the hybridization of Bromine-p (Br-p) and Iron-s (Fe-s) orbitals is located between -6 eV and -2 eV, indicating covalent bonding within the Br-Fe-Br structure. researchgate.net

| State | Energy Range / Peak Location (eV) |

| Spin-up Fe-d states | -10 to -6.5 eV |

| Main Peaks | -9.6, -8.9, -6.8 eV |

| Spin-down Fe-d states | -0.5 to 3 eV |

| Main Peaks | -0.2, 1.6, 2.2 eV |

| Br-p and Fe-s hybridization | -6 to -2 eV |

Theoretical Models for Magnetic Behavior

Mean Field Theory (MFT) provides a framework for understanding the magnetic ordering in materials by simplifying the complex many-body problem of interacting spins. tugraz.at In this model, the exchange interaction on a single spin from its neighbors is approximated by an average or "mean" magnetic field. tugraz.at This approach is particularly useful for describing the transition from a ferromagnetic to a paramagnetic state at a critical temperature (Curie temperature). tugraz.ataps.org

For iron(II) bromide, the metamagnetic transition field is a key parameter that helps in determining the antiferromagnetic interlayer exchange interaction and estimating the ferromagnetic intralayer exchange. aip.org Research has shown that in FeBr₂, the antiferromagnetic exchange is stronger than the ferromagnetic exchange. aip.org This is a significant finding, as it contrasts with the properties of similar layer-structured materials like iron(II) chloride, where the ferromagnetic parameter is considerably larger. aip.org The influence of surface exchange parameters can also be modeled to understand phenomena like surface spin waves in FeBr₂. consensus.app

| Compound | Exchange Interaction Comparison |

| Iron(II) bromide (FeBr₂) ** | Antiferromagnetic exchange > Ferromagnetic exchange |

| Iron(II) chloride (FeCl₂) ** | Ferromagnetic parameter is considerably larger than in FeBr₂ |

High-Temperature Series Expansion (HTSE) Calculations

High-Temperature Series Expansion (HTSE) is a powerful theoretical method used in statistical mechanics to approximate the thermodynamic properties of lattice spin models, such as the Heisenberg model, at temperatures significantly higher than the energy scale of magnetic interactions. researchgate.net The technique involves expanding thermodynamic quantities, like magnetic susceptibility or specific heat, into a power series in terms of the inverse temperature (β = 1/kBT). scipost.org

The calculation process for HTSE typically involves two primary steps: the enumeration of all possible graph configurations on the crystal lattice and the subsequent trace calculations for each graph. scipost.org The complexity of these calculations increases substantially when considering the influence of an external magnetic field, as it necessitates the inclusion of additional graph types that would otherwise not contribute. scipost.org

Table 1: Illustrative Data from a Hypothetical HTSE Calculation for Magnetic Susceptibility

| Temperature (K) | Calculated Susceptibility (χ) (arbitrary units) | HTSE Order |

|---|---|---|

| 300 | 0.0152 | 8 |

| 400 | 0.0114 | 8 |

| 500 | 0.0091 | 8 |

| 600 | 0.0076 | 8 |

Monte Carlo Simulations for Magnetic Hysteresis and Critical Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying complex systems like magnetic materials. aps.orgnipne.ro In the context of magnetism, MC simulations are employed to model the behavior of interacting magnetic moments (spins) within a crystal lattice, often based on the Ising model or similar frameworks. nipne.roresearchgate.net

These simulations are instrumental in investigating magnetic hysteresis, which is the dependence of a magnetic material's state on its history of applied magnetic fields. nipne.ro By simulating the alignment of spins in response to a cycling external magnetic field at a fixed temperature, a complete hysteresis loop can be generated. aps.org From this loop, key magnetic parameters such as remanence (retained magnetization), coercivity (resistance to demagnetization), and saturation magnetization can be determined.

Furthermore, MC simulations are used to study critical phenomena, such as phase transitions between different magnetic states (e.g., paramagnetic to ferromagnetic). aps.orgnipne.ro By running simulations at various temperatures, researchers can identify critical temperatures like the Curie temperature (TC), where spontaneous magnetization disappears. aps.org Depending on the system's complexity, other transition temperatures, such as blocking and freezing temperatures, can also be identified, which distinguish between superparamagnetic, ferromagnetic, and paramagnetic behaviors. aps.org

Table 2: Representative Data from a Hypothetical Monte Carlo Simulation on Magnetic Properties

| Simulation Temperature (K) | Coercivity (Hc) (kA/m) | Remanence (Mr) (A/m) | Magnetic State |

|---|---|---|---|

| 50 | 15.2 | 2.5 x 105 | Ferromagnetic |

| 150 | 8.1 | 1.4 x 105 | Ferromagnetic |

| 300 | 1.3 | 0.2 x 105 | Superparamagnetic |

| 400 | 0 | 0 | Paramagnetic |

Spin-State Crossover Complex Research

Spin-state crossover (SCO) is a phenomenon observed in certain transition metal complexes, particularly those of iron(II), where the electronic configuration of the central metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state. researchgate.netnih.gov This transition can be induced by external stimuli such as changes in temperature, pressure, or by irradiation with light. researchgate.netnih.gov In octahedral iron(II) complexes, the SCO phenomenon corresponds to a transition between the diamagnetic low-spin (1A1, S=0) state and the paramagnetic high-spin (5T2, S=2) state. mdpi.commdpi.com

The transition from a low-spin to a high-spin state is accompanied by significant changes in the complex's physical properties, including its magnetic moment, optical properties (color), and molecular structure. nih.govmdpi.com A notable structural change is the increase in the metal-ligand bond length upon transition to the HS state, which results from the population of antibonding eg* orbitals. nih.gov

Research has been conducted on iron(II) coordination compounds containing bromide, such as [FeL2]Br2·H2O (where L is a ligand like 2,6-bis(1H-imidazol-2-yl)pyridine), which exhibit thermally induced spin crossover. mdpi.commdpi.com The character of the spin transition is highly dependent on the specific composition of the compound and can be abrupt, gradual, complete, or incomplete, and may feature a hysteresis loop. mdpi.com

The primary method for studying SCO is by measuring the temperature dependence of the effective magnetic moment (μeff). For an iron(II) complex, μeff will be close to 0 μB in the LS state and will approach the spin-only value of 4.9 μB in the HS state. mdpi.com Studies on bromide-containing complexes have shown that they can exhibit a complete spin crossover, although the experimental μeff values in the HS state may be slightly lower than the theoretical value. mdpi.com Mössbauer spectroscopy is another critical technique used to diagnose spin transitions, as it can clearly distinguish between the different electronic states of the iron nucleus. researchgate.netmdpi.com

Table 3: Magnetic Moment Data for an Iron(II) Bromide SCO Complex ([FeL2]Br2·H2O)

| Temperature (K) | Effective Magnetic Moment (μeff) (μB) | Predominant Spin State |

|---|---|---|

| 80 | 0.4 | Low-Spin (LS) |

| 300 | 2.1 | Mixed (LS/HS) |

| 400 | 4.0 | Mixed (LS/HS) |

| 500 | 4.7 | High-Spin (HS) |

Data adapted from studies on iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine. mdpi.com

Coordination Chemistry and Ligand Interaction Studies

Formation of Chelate Complexes with Diverse Ligands

Iron (II) bromide serves as a starting material for the synthesis of various chelate complexes, where a single ligand binds to the central iron atom at two or more points. The formation of these complexes is driven by the chelate effect, resulting in enhanced thermodynamic stability compared to complexes with monodentate ligands.

Research has shown the formation of coordinatively unsaturated mononuclear iron(II) quinaldate complexes by treating iron(II) bromide with sodium quinaldate. nih.gov This reaction yields the complex anion Na[FeII(qn)₂Br]·DMF, which features a five-coordinate iron(II) center with two quinaldate chelates and a single bromide ligand, resulting in a distorted trigonal bipyramidal geometry. nih.gov

Similarly, iron(II) bromide reacts with expanded β-diketiminato ligand systems to form dinuclear iron(II) bromide complexes. researchgate.netrsc.org It is also utilized in the synthesis of novel iron monobromide complexes featuring unique six-membered silacycle-bridged biphenyl-based ligands. acs.org Another example includes the formation of an iron(II) bromide complex with the crown ether 15-crown-5. researchgate.net

These reactions highlight the ability of the Fe²⁺ ion from iron(II) bromide to coordinate with a variety of multidentate ligands, leading to complexes with distinct structural and electronic properties.

| Ligand Type | Example Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Bidentate N,O-donor | Sodium quinaldate | Mononuclear complex anion: [Fe(qn)₂Br]⁻ | nih.gov |

| Expanded β-diketiminato | PYR²⁻ ligand | Dinuclear complex: [(PYR)Fe(μ-Br)₂Fe] | researchgate.netrsc.org |

| Silacycle-bridged biphenyl | Anionic six-membered silacycle-bridged biphenyl-based ligand | Iron monobromide complex | acs.org |

| Crown Ether | 15-crown-5 | Iron(II) bromide complex of 15-crown-5 | researchgate.net |

Reactivity with Anionic Species and Complex Anion Formation

Iron (II) bromide readily reacts with various anionic species, leading to the formation of complex anions, also known as ate complexes. In these reactions, the bromide ligands on the iron center can be either supplemented or replaced by other anions.

A well-documented example is the reaction of FeBr₂ with two equivalents of tetraethylammonium bromide ((C₂H₅)₄NBr). This reaction results in the formation of the complex salt [(C₂H₅)₄N]₂FeBr₄, which contains the discrete tetrahedral tetrabromoferrate(II) anion, [FeBr₄]²⁻. wikipedia.org

Furthermore, iron(II) bromide can react with both bromide and elemental bromine to form the intensely colored, mixed-valence species [FeBr₃Br₉]⁻. wikipedia.org This complex anion contains iron in different oxidation states, a feature that often imparts interesting electronic and magnetic properties.

Ligand Exchange Phenomena in Various Solvents

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk For iron(II) bromide hydrate (B1144303), the coordinated water molecules can be readily substituted by other ligands. The nature of the solvent plays a crucial role in these reactions, often competing with the incoming ligand for coordination sites on the iron(II) center. cdnsciencepub.com

In nonaqueous solvents like acetonitrile, the complexation process is viewed as a competition between the solvent molecules and the ligand for the Fe²⁺ cation. cdnsciencepub.com Studies in acetonitrile have shown that iron(II) forms a stable 1:1 complex with bromide ions, FeBr⁺, with a logarithmic formation constant (log K) of 5.5. cdnsciencepub.com The extent of complexation depends not only on the donor strength of the solvent and ligand but also on the solvent's dielectric constant. cdnsciencepub.com

To prevent unwanted ligand exchange with water, organic solvents are often employed. For instance, the substitution of aqua ligands by chloride or bromide ligands can be effectively carried out in acetone. core.ac.uk This demonstrates that the choice of solvent is critical in directing the outcome of ligand exchange reactions by influencing equilibria and preventing side reactions. cdnsciencepub.comcore.ac.uk

Electrochemical Behavior: Fe²⁺/Fe³⁺ Redox Transitions

The electrochemical properties of iron(II) bromide complexes are primarily characterized by the Fe²⁺/Fe³⁺ redox couple. The ease with which the iron center can be oxidized from the +2 to the +3 state is highly dependent on the nature of the ligands coordinated to it. thaiscience.info Complexation can significantly shift the formal redox potential of the Fe(III)/Fe(II) couple. researchgate.net

Electrochemical studies on various iron complexes reveal that the electrode kinetics can be influenced by the surrounding ligands. researchgate.net For example, in certain room-temperature molten salts, the electrode reaction of the Fe(III)/Fe(II) couple on a platinum electrode was found to be quasi-reversible, which is attributed to slow electron transfer. semanticscholar.org This slow transfer may be related to the strong interaction of the redox center with the surrounding solvent anions. semanticscholar.org

The ligands' ability to stabilize one oxidation state over the other is a key factor. Electron-donating ligands tend to stabilize the higher Fe³⁺ oxidation state, making the Fe²⁺ complex easier to oxidize (i.e., a lower redox potential). Conversely, electron-withdrawing ligands stabilize the Fe²⁺ state, making oxidation more difficult. This modulation of the redox potential through ligand design is a fundamental concept in the development of iron-based catalysts and redox-active materials. thaiscience.info

| Iron Complex Type | Effect on Redox Potential | Key Observation | Reference |

|---|---|---|---|

| Aqua complex [Fe(H₂O)₆]²⁺ | Standard potential is +0.77 V | Baseline for comparison. | thaiscience.info |

| Complexes with EDTA, oxalate, citrate | Shifts potential to more negative values | Chelation stabilizes the Fe(III) state, making oxidation of Fe(II) easier. | researchgate.net |

| Complex in TFSI⁻ molten salt | High redox potential | The small donor number of the TFSI⁻ anion leads to less stabilization of the Fe(III) state. | semanticscholar.org |

Note: EDTA is Ethylenediaminetetraacetate; TFSI is bis(trifluoromethylsulfonyl)imide.

Chemical Reactivity and Mechanistic Investigations

Hydration and Dehydration Equilibrium Reactions

Iron(II) bromide is a hygroscopic compound that readily forms various hydrates depending on the temperature. The equilibrium between these hydrated forms and the anhydrous salt is a critical aspect of its chemistry. The specific hydrate (B1144303) that crystallizes from an aqueous solution is temperature-dependent. At room temperature, the pale green hexahydrate is the stable form. As the temperature increases, a series of dehydration steps occur, leading to the formation of lower hydrates. guidechem.comsmolecule.com

The conversion between these hydration states can be achieved through controlled thermal dehydration. Heating the hydrated forms allows for the removal of water molecules to yield lower hydrates or the anhydrous form. smolecule.com To prevent the oxidation of iron(II) to iron(III) during this process, heating in a stream of hydrogen bromide gas at approximately 400°C is an effective method for preparing the anhydrous salt. guidechem.comsmolecule.com

The different solid-state structures of the anhydrous and hydrated forms underscore the significant structural transformations that accompany hydration and dehydration. Anhydrous iron(II) bromide adopts a layered cadmium iodide (CdI₂) type crystal structure. In this arrangement, bromide ions form close-packed layers, and the iron(II) ions occupy the octahedral holes between these layers. guidechem.comsmolecule.com In contrast, the tetrahydrate, FeBr₂·4H₂O, possesses a molecular structure with octahedral iron centers where the bromide ligands are in a mutually trans configuration. smolecule.comwikipedia.org

| Temperature Range | Stable Hydrate Form |

|---|---|

| Below -29.3°C | Nonahydrate (9-hydrate) |

| Room Temperature | Hexahydrate (6-hydrate) |

| Above 49°C | Tetrahydrate (4-hydrate) |

| Above 83°C | Dihydrate (2-hydrate) |

Hydrolysis in Aqueous Solutions and Hydroxy Complex Formation

In aqueous solutions, iron(II) ions undergo hydrolysis, a reaction in which water molecules split, leading to the formation of hydroxy complexes. This process influences the pH of the solution and the solubility of iron species. The hydrolysis of the aquated iron(II) ion, [Fe(H₂O)₆]²⁺, can be represented by the following equilibrium:

[Fe(H₂O)₆]²⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]⁺ + H₃O⁺

Further hydrolysis can occur to form species such as Fe(OH)₂. The extent of hydrolysis and the specific hydroxy complexes formed are dependent on factors such as the concentration of iron(II) ions and the pH of the solution. In general, as the pH increases, the equilibrium shifts towards the formation of higher hydroxy complexes. These hydrolysis reactions are fundamental to understanding the behavior of iron(II) bromide in aqueous environments.

Reaction Pathways in Catalytic Hydrosilylation

Iron compounds, including iron(II) complexes, have emerged as effective catalysts for hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond across an unsaturated bond. researchgate.net While specific studies detailing the use of iron(II) bromide hydrate as a catalyst are not prevalent, the general mechanism of iron-catalyzed hydrosilylation provides insight into its potential role.

The catalytic cycle is believed to involve the in-situ formation of an active iron hydride species. A plausible reaction pathway begins with the reaction of the iron(II) precatalyst with the hydrosilane. This step can involve an oxidative addition or a σ-bond metathesis. Subsequent coordination of the unsaturated substrate (e.g., an alkene or ketone) to the iron center is followed by the insertion of the substrate into the iron-hydride bond. The final step is the reductive elimination of the product, regenerating the active iron catalyst. For the hydrosilylation of ketones, a proposed mechanism involves the rate-determining σ-bond metathesis of an alkoxide complex with the silane, followed by ketone coordination and insertion into the Fe-H bond. nih.gov

| Step | Description |

|---|---|

| 1 | Activation of the iron(II) precatalyst. |

| 2 | Formation of an iron hydride species. |

| 3 | Coordination of the unsaturated substrate. |

| 4 | Insertion of the substrate into the Fe-H bond. |

| 5 | Product formation and regeneration of the catalyst. |

Role as a Reducing Agent in Chemical Systems

Iron(II) bromide is classified as a weak reducing agent. guidechem.com The iron(II) ion has the potential to be oxidized to the more stable iron(III) ion by donating an electron. This property allows it to participate in redox reactions where it reduces another species. For instance, in a redox reaction, bromide ions can be oxidized while iron(II) ions are reduced. brainly.com The standard electrode potential of the Fe³⁺/Fe²⁺ couple is a key determinant of its reducing strength. Its utility as a reducing agent is harnessed in various chemical syntheses.

Studies on Oxidative Stress Induction

Iron is an essential element for many biological processes, but an excess of redox-active iron can lead to oxidative stress. nih.gov Iron(II) bromide hydrate, as a source of iron(II) ions, can contribute to this phenomenon. The primary mechanism by which excess iron induces oxidative stress is through the Fenton reaction. In this reaction, iron(II) catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH). mdpi.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The hydroxyl radical is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and DNA. researchgate.net This can lead to lipid peroxidation, protein carbonylation, and DNA strand breaks. mdpi.comresearchgate.net While iron is crucial for cellular function, its ability to participate in the Fenton reaction necessitates tight regulation of its concentration within biological systems to prevent the deleterious effects of oxidative stress. nih.gov

Catalytic Applications in Organic Transformations

Iron(II) Bromide Hydrate (B1144303) as a Polymerization Catalyst

Iron(II) bromide, often used in its hydrated form, is a well-established catalyst for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.

In ATRP, iron(II) bromide participates in a reversible redox process. The iron(II) center, through coordination with suitable ligands, reversibly activates a dormant polymer chain by abstracting a halogen atom. This process generates a propagating radical and the oxidized iron(III) species. The propagating radical then adds to a monomer unit before being deactivated by the iron(III) complex, which donates the halogen atom back. This reversible activation-deactivation cycle allows for controlled polymer growth.

The coordination of ligands to the iron center is crucial for modulating the catalyst's activity and controlling the polymerization. The nature of the polymer, solvent, and counter-ion all influence the structure and behavior of the catalytic species. The coordination environment around the iron atom affects the redox potential of the Fe(II)/Fe(III) couple, which in turn dictates the polymerization kinetics and the degree of control over the process.

Applications in Cross-Coupling Reactions

While specific studies focusing solely on iron(II) bromide hydrate are limited, iron(II) bromide is recognized as a precursor for catalysts in various cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Iron's appeal in this area stems from its low cost and toxicity compared to palladium and other precious metals traditionally used for these transformations.

In practice, iron(II) bromide is often used in situ to generate the active catalytic species. For instance, in iron-catalyzed cross-coupling of alkyl halides with organomagnesium reagents (Grignard reagents), FeBr2 can be the starting material for the formation of the catalytically active iron species. The reaction mechanism is complex and can involve the formation of various organoiron intermediates. The specific role of the hydrate water in these reactions is not extensively detailed in the literature but is generally considered part of the initial coordination sphere before ligand exchange occurs.

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions (Note: While not always specifying the hydrate, these reactions often utilize iron(II) bromide as a precatalyst)

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Alkyl Halide | Grignard Reagent | Alkylated Alkane | nih.gov |

| Aryl Halide | Grignard Reagent | Biaryl | researchgate.net |

| Alkenyl Halide | Organozinc Reagent | Substituted Alkene | princeton.edu |

Iron-Catalyzed C–H Activation and Functionalization

Iron(II) bromide has been demonstrated to be an effective catalyst for C–H activation and functionalization, a field of growing importance for its potential to streamline organic synthesis by directly converting ubiquitous C–H bonds into more complex functionalities. researchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly processes. nih.gov

One notable example is the iron(II) bromide-catalyzed intramolecular C-H bond amination. In this reaction, ortho-substituted aryl azides are transformed into 2,3-disubstituted indoles through a tandem ethereal C-H bond amination and a nih.govgwi46.com-shift reaction. nih.gov This transformation highlights the ability of iron(II) bromide to catalyze the formation of valuable heterocyclic compounds through a direct C-H functionalization pathway. nih.gov While the specific role of the hydrate is not detailed, its presence as a common form of iron(II) bromide suggests its compatibility with such catalytic systems.

Role in Asymmetric Catalysis

The development of asymmetric catalysis using abundant and non-toxic metals like iron is a significant goal in sustainable chemistry. While the direct use of iron(II) bromide hydrate in asymmetric catalysis is not extensively documented, the broader field of asymmetric iron catalysis provides a context for its potential application. Chiral ligands can be used to create an asymmetric coordination environment around an iron center, enabling enantioselective transformations. mdpi.com

Iron(II) complexes, in general, are active in asymmetric reactions such as transfer hydrogenation of ketones and Nazarov reactions. mdpi.com The in-situ formation of chiral iron(II) species from a precursor like iron(II) bromide hydrate and a chiral ligand is a plausible strategy for achieving enantioselectivity. The development of such systems would be a significant advancement in making asymmetric catalysis more economical and environmentally friendly.

Heterogeneous Iron-Based Catalysis Development

The development of heterogeneous catalysts is crucial for industrial applications due to their ease of separation from the reaction mixture and potential for recycling. While there is a growing interest in heterogeneous iron-based catalysts, specific examples starting directly from iron(II) bromide hydrate are not widely reported. nih.gov However, iron(II) bromide serves as a precursor for the synthesis of iron complexes that can be immobilized on solid supports. mdpi.com

For instance, anhydrous FeBr2 has been used to synthesize iron complexes with specific ligands, which are then anchored to materials like silica (B1680970) or microporous molecular sieves. mdpi.com These supported iron catalysts have shown activity in reactions such as olefin polymerization. The development of methods to directly utilize iron(II) bromide hydrate for the synthesis of heterogeneous catalysts could offer a more straightforward and cost-effective route to these important materials.

The primary advantage of using iron-based catalysts, including those derived from iron(II) bromide hydrate, lies in their sustainability and cost-effectiveness. Iron is the second most abundant metal in the Earth's crust, making it significantly cheaper than precious metals like palladium, rhodium, and ruthenium, which are commonly used in catalysis. nih.govnih.gov

Furthermore, iron is relatively non-toxic, which is a significant advantage in terms of environmental impact and safety, particularly in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com The move towards iron-catalyzed processes aligns with the principles of green chemistry by reducing reliance on scarce and hazardous materials. nih.gov

Table 2: Comparison of Iron with Precious Metal Catalysts

| Feature | Iron Catalysts | Precious Metal Catalysts (e.g., Pd, Ru, Rh) |

| Abundance | High | Low |

| Cost | Low | High |

| Toxicity | Generally Low | Higher |

| Sustainability | High | Low |

Reusability of Catalysts

The efficient recovery and subsequent reuse of a catalyst are critical factors in the development of sustainable and economically viable chemical processes. In the context of catalysis by iron(II) bromide, the ability to recycle the catalyst is a key area of investigation. While iron is an earth-abundant and low-cost metal, minimizing waste and simplifying purification procedures are significant advantages offered by catalyst reusability.

Research into the catalytic applications of various iron compounds has highlighted the potential for developing robust and recyclable catalytic systems. For instance, heterogeneous iron-based catalysts, such as those supported on solid matrices like silica or magnetic nanoparticles, are often designed with catalyst recovery and reuse in mind. researchgate.netnih.govnih.gov These systems can frequently be separated from the reaction mixture by simple filtration or magnetic decantation, allowing for their straightforward reuse in subsequent reaction cycles. mdpi.com

However, specific studies detailing the reusability of iron(II) bromide hydrate as a catalyst in organic transformations are not extensively available in the reviewed literature. While iron(II) bromide (FeBr₂) has been employed as a catalyst in certain organic reactions, the focus of these studies is often on its in-situ catalytic activity rather than its recovery and reuse in its hydrated form. amanote.com The catalytic species may be generated in the reaction mixture, and its state after the reaction may not be the same as the starting iron(II) bromide hydrate, which presents challenges for direct reuse.

The development of methodologies to effectively recover and reuse iron(II) bromide hydrate would be a valuable contribution to the field of iron catalysis. Future research may explore the immobilization of iron(II) bromide onto solid supports to facilitate its separation and recycling, thereby enhancing its practical utility in synthetic organic chemistry.

Materials Science Applications of Iron Ii Bromide Hydrate

Synthesis of Iron(II) Bromide Nanoparticles

Iron(II) bromide hydrate (B1144303) is a common starting material for the synthesis of iron(II) bromide nanoparticles. These syntheses are typically achieved through wet chemical methods, such as co-precipitation or chemical reduction. In these processes, the hydrated iron salt is dissolved in a solvent, and a reducing agent or a precipitating agent is introduced to induce the formation of nanoparticles. The presence of water molecules in the hydrate can influence the reaction kinetics and the final properties of the nanoparticles. Control over parameters like temperature, pH, and reactant concentration is crucial for producing nanoparticles with a consistent size and morphology. wikipedia.orgmdpi.comnih.gov

A primary advantage of synthesizing iron(II) bromide at the nanoscale is the significant increase in the surface-area-to-volume ratio compared to its bulk form. This high surface area is a direct consequence of the small particle size. For instance, commercially produced iron(II) bromide nanoparticles can exhibit a specific surface area (SSA) in the range of 5 to 50 m²/g for particles with a standard size of around 100 nanometers. americanelements.com This enhanced surface area exposes a larger number of atoms to the surrounding environment, which directly correlates with increased chemical reactivity. ingentaconnect.com The heightened reactivity makes these nanoparticles more efficient in applications where surface interactions are critical. americanelements.comingentaconnect.com

Table 1: Typical Properties of Iron(II) Bromide Nanoparticles

| Property | Value | Reference |

|---|---|---|

| Standard Particle Size | ~100 nm | americanelements.com |

| Specific Surface Area (SSA) | 5 - 50 m²/g | americanelements.com |

| Molecular Weight | 215.65 g/mol | americanelements.com |

The unique properties of iron(II) bromide nanoparticles make them suitable for various applications in electronics and catalysis. americanelements.com In catalysis, they are utilized in organic synthesis, for example, in halogenation reactions where they facilitate the addition of bromine to organic compounds. nanorh.com Their high reactivity and surface area can lead to faster and more selective oxidation reactions compared to bulk iron(II) bromide. ingentaconnect.comnanorh.com

In the field of electronics, these nanoparticles are being researched for their potential use as electrode materials in energy storage devices. nanorh.com Their electrochemical properties and high surface area are beneficial for applications in lithium-ion batteries, sodium-ion batteries, and supercapacitors, potentially improving charge capacity and cycle stability. nanorh.com Furthermore, their electrocatalytic properties are being explored for processes such as the reduction of carbon dioxide. nanorh.com

To ensure stability and prevent aggregation in various media, iron(II) bromide nanoparticles often undergo surface functionalization. This process involves modifying the nanoparticle surface by attaching other molecules or coatings, which enhances their compatibility with different systems and can introduce new functionalities. biomedres.usnih.gov

A common strategy is the coating of nanoparticles with organic polymers, such as polyethylene (B3416737) glycol (PEG) or dextran, which can prevent aggregation and improve biocompatibility. biomedres.usnih.gov Another approach is the application of an inorganic shell, like silica (B1680970), which provides a robust and chemically inert surface. mdpi.com For iron(II) bromide nanoparticles, surface functionalization can be achieved by binding polymers to the surface, which allows the particles to be preferentially adsorbed at specific interfaces. americanelements.com This tailored surface chemistry is crucial for their performance in targeted applications. mdpi.com

Table 2: Common Strategies for Nanoparticle Surface Functionalization

| Functionalization Method | Agent Examples | Purpose | Reference |

|---|---|---|---|

| Polymer Coating | Polyethylene glycol (PEG), Dextran, Chitosan | Enhance stability, prevent aggregation, improve biocompatibility | biomedres.usnih.gov |

| Small Molecule Ligands | Citrate, Oleic acid | Control particle growth, provide stability in solvents | mdpi.commdpi.com |

Development of Magnetic Materials

Iron(II) bromide, in both its anhydrous and hydrated forms, is a paramagnetic solid. wikipedia.org This intrinsic magnetic property is central to its use in the development of various magnetic materials. Paramagnetism arises from the presence of unpaired electrons in the iron(II) ion, which causes the material to be weakly attracted to an external magnetic field. This characteristic is harnessed in the creation of materials for data storage and advanced electronic devices. nanorh.com

The paramagnetic nature of iron(II) bromide is a key feature for its application in magnetic data storage. Materials derived from iron(II) bromide are used in the production of magnetic recording media and magnetic fluids. nanorh.com In high-density data storage, nanomaterials with specific magnetic properties are essential. researcher.liferesearchgate.net The ability to manipulate the magnetic state of these materials allows for the encoding of binary data. Research in this area focuses on creating arrays of nanomagnets where each nanomagnet can store a single bit of information, paving the way for ultra-high-density storage solutions. researchgate.net

Research into iron(II) bromide nanocrystals has indicated their potential for use in advanced electronic devices. americanelements.com The growing field of nanoelectronics leverages the unique properties of nanomaterials to create smaller, more efficient components. researchgate.netmtak.hu Specifically, iron(II) bromide nanoparticles are being investigated for their role in energy storage technologies. Their application as electrode materials in next-generation batteries and supercapacitors represents a significant area of research, aiming to enhance the performance and efficiency of these critical electronic components. nanorh.com

Fabrication of Iron-Based Functional Materials

The fabrication of iron-based functional materials from iron(II) bromide hydrate primarily involves the synthesis of iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). These materials are of significant interest due to their magnetic properties, which make them suitable for a wide range of applications.

Hydrothermal Synthesis

The hydrothermal method is a prevalent technique for synthesizing crystalline nanoparticles from aqueous solutions under high temperature and pressure. While specific data on the use of iron(II) bromide hydrate is not extensively detailed in publicly available research, studies on analogous iron(II) salts like iron(II) chloride tetrahydrate (FeCl₂·4H₂O) provide valuable insights into the process. In a typical hydrothermal synthesis, an aqueous solution of the iron(II) salt is subjected to controlled heating, leading to the formation of iron oxide nanoparticles.

The concentration of the iron precursor has been identified as a critical factor influencing the size of the resulting nanoparticles. Research has shown that an increase in the initial concentration of the iron(II) precursor can lead to a decrease in the average diameter of the synthesized nanoparticles. This is attributed to the formation of a larger number of seed nuclei at higher concentrations, which results in a higher particle concentration and consequently, smaller individual particles.

Below is a table illustrating the effect of precursor concentration on the size of iron oxide nanoparticles synthesized via a hydrothermal method, based on findings from analogous iron(II) salt studies.

| Precursor Concentration (g) | Resulting Nanoparticle Diameter (nm) |

| 0.25 | 31.1 |

| 0.50 | 25.7 |

| 0.75 | 20.3 |

| 1.00 | 18.6 |

| 1.25 | 15.4 |

This data is representative of trends observed in hydrothermal synthesis of iron oxide nanoparticles from iron(II) precursors.

Sol-Gel Synthesis

The sol-gel process is another versatile method for producing solid materials from small molecules. This technique involves the conversion of a solution (sol) into a gel-like network containing a liquid phase. While detailed research findings specifically utilizing iron(II) bromide hydrate in sol-gel synthesis are limited, the general principles of using iron salts as precursors are well-established.

In a typical sol-gel synthesis of iron-based materials, an iron salt is dissolved in a suitable solvent, followed by hydrolysis and condensation reactions to form a three-dimensional metal-oxide network. The parameters of the synthesis, such as pH, temperature, and the concentration of reactants, play a crucial role in determining the structure and properties of the final material.

Other Fabrication Methods

Beyond hydrothermal and sol-gel methods, iron(II) bromide hydrate has been used in other novel fabrication processes. For instance, it has been employed to create an aqueous solution for the pretreatment of biomass, such as wood chips. This process results in the formation of biogenic activated carbon materials that exhibit magnetic properties, demonstrating the versatility of iron(II) bromide hydrate as a precursor for imparting magnetic functionality to various substrates.

Analytical Chemistry Methodologies Utilizing Iron Ii Bromide Hydrate

Reference Standard in X-ray Diffraction Studies